GSK-J2 (sodium salt)
CAS No.:
Cat. No.: VC0210583
Molecular Formula: C22H23N5O2 · Na
Molecular Weight: 412.4
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C22H23N5O2 · Na |
---|---|
Molecular Weight | 412.4 |
Standard InChI | InChI=1S/C22H23N5O2.Na/c28-21(29)7-11-24-19-14-20(26-22(25-19)18-6-3-10-23-15-18)27-12-8-16-4-1-2-5-17(16)9-13-27;/h1-6,10,14-15H,7-9,11-13H2,(H,28,29)(H,24,25,26); |
Standard InChI Key | LFPRQFGWKMRKLV-UHFFFAOYSA-N |
SMILES | OC(CCNC1=CC(N2CCC(C=CC=C3)=C3CC2)=NC(C4=CC=CN=C4)=N1)=O.[Na] |
Introduction
Role in Epigenetic Research
GSK-J2 serves as an inactive isomer of GSK-J1, a potent inhibitor of H3K27me3/me2 demethylases such as JMJD3 (also known as KDM6B) and UTX (KDM6A). Unlike GSK-J1, which exhibits strong inhibitory activity with an IC value of 60 nM for JMJD3, GSK-J2 demonstrates poor inhibition () . This lack of activity makes GSK-J2 an essential negative control for in vitro studies aimed at elucidating the specific effects of active inhibitors on histone demethylation.
Importance in Negative Control Studies
Negative controls like GSK-J2 are indispensable in experimental setups to validate the specificity and efficacy of active compounds. By using GSK-J2 alongside GSK-J1, researchers can differentiate between on-target and off-target effects, thereby ensuring the reliability of their findings .
Physicochemical Properties
Molecular Properties
The physical and chemical characteristics of GSK-J2 (sodium salt) are summarized in Table 1 below:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 412.4 g/mol |
Solubility | Soluble in DMSO |
Storage Conditions | -20°C |
Purity | ≥90% |
These properties highlight the compound’s suitability for laboratory research applications, particularly those requiring precise control over solubility and stability conditions.
Biological Activity
Mechanism of Action
GSK-J2’s primary role as a negative control stems from its structural similarity to GSK-J1 but with significantly reduced biological activity. The pyridine regio-isomerization prevents effective binding to the catalytic site of histone demethylases like JMJD3 and UTX . This lack of interaction renders it inactive as an inhibitor, making it ideal for comparative studies.
Applications in Research
Epigenetic Studies
GSK-J2 is frequently employed in epigenetic research to investigate the role of H3K27 methylation in gene regulation. By serving as a negative control, it enables researchers to attribute observed biological effects specifically to the inhibition of JMJD3 or UTX by active compounds like GSK-J1 .
Cancer Research
Aberrant histone methylation patterns are implicated in various cancers. By using GSK-J2 as a control, researchers can delineate the contribution of specific demethylases to oncogenic processes and evaluate the therapeutic potential of targeted inhibitors like GSK-J1 .
Comparative Analysis with Related Compounds
Structural Comparison with GSK-J1
The structural differences between GSK-J2 and its active counterpart, GSK-J1, are subtle yet critical for their divergent biological activities. While both compounds share a common core structure, the pyridine regio-isomerization in GSK-J2 disrupts key interactions required for effective enzyme inhibition .
Prodrug Forms: GSK-J4 and GSK-J5
For in vivo studies, cell-permeable prodrug forms such as GSK-J4 (derived from GSK-J1) and GSK-J5 (derived from GSK-J2) are available . These derivatives enhance cellular uptake and facilitate investigations into the physiological relevance of histone demethylation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume